3-Amino-n,n-dimethylbenzenesulfonamide
Overview
Description
3-Amino-n,n-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group at the third position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-n,n-dimethylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with dimethylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-n,n-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various sulfonamide derivatives with different functional groups.
Scientific Research Applications
3-Amino-n,n-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-n,n-dimethylbenzenesulfonamide is not well-documented in scientific literature. it is believed that the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-n,n-diethylbenzenesulfonamide
- 3-Amino-n,n-dipropylbenzenesulfonamide
- 4-Amino-n,n-dimethylbenzenesulfonamide
Uniqueness
3-Amino-n,n-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, the presence of dimethyl groups on the nitrogen atom may influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVVDFBBPFBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284373 | |
Record name | 3-amino-n,n-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-18-6 | |
Record name | 6274-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-n,n-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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